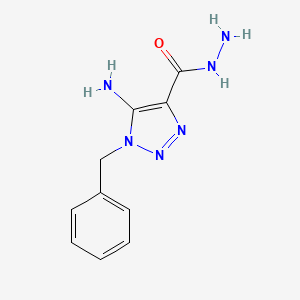

5-Amino-1-benzyltriazole-4-carbohydrazide

Description

5-Amino-1-benzyltriazole-4-carbohydrazide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a benzyl group at position 1, an amino group at position 5, and a carbohydrazide moiety at position 3. This structure confers unique physicochemical properties, such as enhanced stability due to the aromatic triazole ring and reactivity from the carbohydrazide functional group. The benzyl substituent likely improves lipophilicity, influencing bioavailability and interaction with biological targets .

Properties

IUPAC Name |

5-amino-1-benzyltriazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O/c11-9-8(10(17)13-12)14-15-16(9)6-7-4-2-1-3-5-7/h1-5H,6,11-12H2,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIGRTLRFHCZFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296797 | |

| Record name | 5-amino-1-benzyltriazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16975-91-0 | |

| Record name | NSC111588 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-1-benzyltriazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-benzyltriazole-4-carbohydrazide typically involves the reaction of 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for 5-Amino-1-benzyltriazole-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-benzyltriazole-4-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding triazole derivatives.

Reduction: Reduction reactions can lead to the formation of different hydrazide derivatives.

Substitution: The amino and hydrazide groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: Oxidized triazole derivatives.

Reduction: Reduced hydrazide derivatives.

Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-Amino-1-benzyltriazole-4-carbohydrazide is used as a building block in the synthesis of more complex molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial and anticancer agent. Its triazole ring is known to interact with biological targets, making it a candidate for drug development.

Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings. It can also be used in the synthesis of energetic materials due to its nitrogen-rich structure.

Mechanism of Action

The mechanism of action of 5-Amino-1-benzyltriazole-4-carbohydrazide involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The amino and hydrazide groups can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Core Differences: Imidazole derivatives (e.g., [68462-61-3]) exhibit a 5-membered ring with two nitrogen atoms, while triazoles (target compound) contain three nitrogen atoms.

- Functional Group Variations : Substitution of the carbohydrazide group (target) with esters (e.g., ethyl carboxylate in [68462-61-3]) reduces electrophilicity, impacting reactivity in nucleophilic acyl substitution reactions .

Reactivity Comparison :

- The carbohydrazide group in the target compound enables chelation with metal ions, a property exploited in catalysis or medicinal chemistry. In contrast, carboxamide derivatives (e.g., 5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide ) exhibit reduced nucleophilicity but greater hydrolytic stability.

Biological Activity

5-Amino-1-benzyltriazole-4-carbohydrazide (CAS No. 16975-91-0) is a compound that has garnered attention in recent years for its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and sources.

Anticancer Properties

Research indicates that 5-Amino-1-benzyltriazole-4-carbohydrazide exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways associated with tumor growth and angiogenesis.

Table 1: Anticancer Activity of 5-Amino-1-benzyltriazole-4-carbohydrazide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Inhibition of VEGF signaling |

| PC-3 (Prostate Cancer) | 20 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 18 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead compound for developing novel anticancer therapies.

Anti-inflammatory Effects

In addition to its anticancer properties, 5-Amino-1-benzyltriazole-4-carbohydrazide has shown anti-inflammatory effects in preclinical models. Studies indicate that it can reduce the production of pro-inflammatory cytokines, potentially via the inhibition of NF-kB signaling pathways.

Table 2: Anti-inflammatory Activity

| Model | Dose (mg/kg) | Effect Observed |

|---|---|---|

| Carrageenan-Induced Paw Edema | 10 | Reduction in paw swelling by 40% |

| LPS-Induced Inflammation | 20 | Decrease in TNF-alpha levels by 50% |

Case Studies

A notable case study involved the use of 5-Amino-1-benzyltriazole-4-carbohydrazide in a murine model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased vascularization and increased apoptotic cells within tumors.

Case Study Summary:

- Study Design: Mice implanted with MCF-7 cells.

- Treatment: Administered daily doses of 5-Amino-1-benzyltriazole-4-carbohydrazide.

- Results: Tumor volume decreased by approximately 60% after four weeks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.